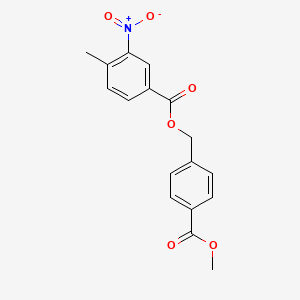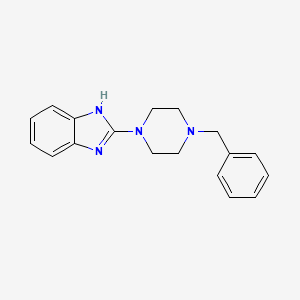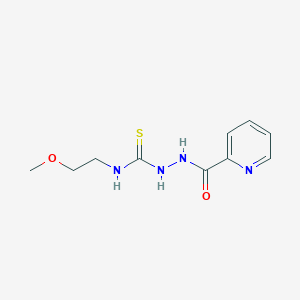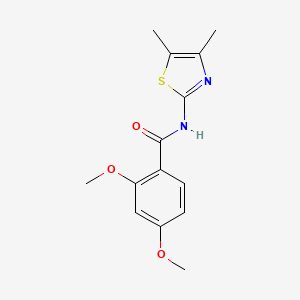
4-(methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNB and is a derivative of 4-methyl-3-nitrobenzoic acid. MNB has a molecular formula of C17H15NO6 and a molecular weight of 329.31 g/mol.
Wirkmechanismus
The mechanism of action of MNB in cancer cells is not fully understood. However, studies have suggested that MNB induces apoptosis in cancer cells by activating the caspase pathway. MNB has also been shown to inhibit cell proliferation by inducing G2/M cell cycle arrest.
Biochemical and Physiological Effects:
MNB has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, MNB has been shown to possess anti-inflammatory and antioxidant properties. MNB has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using MNB in lab experiments is its high yield synthesis method. MNB is also relatively stable and can be stored for an extended period. However, one of the limitations of using MNB in lab experiments is its low solubility in water, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research on MNB. One of the significant areas of research is the development of MNB derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of MNB in cancer cells. Further studies are also needed to explore the potential applications of MNB in other fields of scientific research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 4-(Methoxycarbonyl)benzyl 4-methyl-3-nitrobenzoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB has been shown to have potent anticancer activity, anti-inflammatory, and neuroprotective effects. Although MNB has several advantages for lab experiments, its low solubility in water remains a limitation. Further research is needed to explore the potential applications of MNB in other fields of scientific research and to develop MNB derivatives with improved solubility and potency.
Synthesemethoden
The synthesis of MNB involves the reaction of 4-methyl-3-nitrobenzoic acid with methoxycarbonyl chloride and triethylamine in the presence of a catalyst such as N,N-dimethylformamide. This reaction results in the formation of MNB as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
MNB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of MNB is in the field of cancer research. Studies have shown that MNB has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Eigenschaften
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-11-3-6-14(9-15(11)18(21)22)17(20)24-10-12-4-7-13(8-5-12)16(19)23-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBGWGVGZMLHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)

![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)



![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)